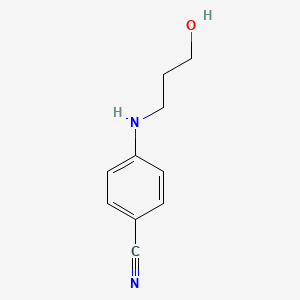

4-((3-Hydroxypropyl)amino)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-hydroxypropylamino)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-8-9-2-4-10(5-3-9)12-6-1-7-13/h2-5,12-13H,1,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPASSWJHQAQCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3 Hydroxypropyl Amino Benzonitrile

Retrosynthetic Analysis of 4-((3-Hydroxypropyl)amino)benzonitrile

A retrosynthetic analysis of this compound reveals two primary disconnection points, both centered around the formation of the carbon-nitrogen bond of the secondary amine.

The first and most common disconnection is at the C-N bond between the aromatic ring and the nitrogen atom of the hydroxypropylamino side chain. This leads to two potential synthetic routes:

Route A: This pathway considers the aromatic amine as the nucleophile. The synthons are a 4-aminobenzonitrile (B131773) anion equivalent and a 3-hydroxypropyl cation equivalent. The corresponding synthetic equivalents would be 4-aminobenzonitrile and a 3-halopropanol (e.g., 3-chloro-1-propanol (B141029) or 3-bromo-1-propanol) or a related derivative with a suitable leaving group.

Route B: This approach involves a nucleophilic aromatic substitution (SNAr) mechanism. The disconnection generates a 4-halobenzonitrile (typically 4-fluorobenzonitrile (B33359) due to the high reactivity of the C-F bond in SNAr) and 3-amino-1-propanol. The fluorine atom on the benzonitrile (B105546) ring activates it towards nucleophilic attack by the amine.

A second, less direct disconnection can be envisioned at the C-N bond of the propyl chain, which would suggest a reductive amination pathway. This involves the reaction of 4-aminobenzonitrile with a three-carbon aldehyde bearing a hydroxyl group, such as 3-hydroxypropanal (B37111), followed by reduction of the resulting imine.

Direct Amination Approaches

Direct amination approaches are among the most straightforward methods for the synthesis of this compound. These methods involve the direct formation of the C-N bond between the benzonitrile moiety and the 3-hydroxypropylamine side chain.

A well-documented and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between 4-fluorobenzonitrile and 3-amino-1-propanol. In this reaction, the amino group of 3-amino-1-propanol acts as a nucleophile, attacking the carbon atom bearing the fluorine atom on the electron-deficient aromatic ring of 4-fluorobenzonitrile. The presence of the electron-withdrawing nitrile group in the para position facilitates this reaction.

The reaction is typically carried out in a suitable solvent and in the presence of a base to neutralize the hydrofluoric acid formed as a byproduct.

| Reactants | Base | Solvent | Temperature | Time | Yield |

| 4-Fluorobenzonitrile, 3-Amino-1-propanol | Potassium Carbonate | Acetonitrile (B52724) | Reflux | 12 h | High |

This table represents a typical reaction condition for the synthesis of this compound via nucleophilic aromatic substitution.

Reductive amination offers an alternative route to this compound. This two-step, one-pot process involves the initial reaction of 4-aminobenzonitrile with 3-hydroxypropanal to form an intermediate imine (a Schiff base). This imine is then reduced in situ to the desired secondary amine.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN) being common choices. Sodium cyanoborohydride is often preferred as it is a milder reducing agent that selectively reduces the imine in the presence of the aldehyde. The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol.

| Amine | Carbonyl Compound | Reducing Agent | Solvent | pH |

| 4-Aminobenzonitrile | 3-Hydroxypropanal | Sodium Cyanoborohydride | Methanol | Mildly Acidic (e.g., 6-7) |

This table outlines the general components for a reductive amination synthesis of this compound.

A key consideration in this approach is the stability of 3-hydroxypropanal, which can be prone to polymerization. Using a protected form of the aldehyde or generating it in situ can be strategies to overcome this.

Functional Group Transformation Routes

In some synthetic strategies, the target molecule is assembled through the transformation of key functional groups on a pre-existing molecular scaffold.

This approach is generally not a primary route for the synthesis of this compound itself, as the nitrile group is a desired functionality in the final product. However, if a related compound with a different functional group at the para-position were synthesized, the nitrile could be introduced at a later stage. For instance, if a para-iodo or para-bromo precursor were synthesized, a cyanation reaction (e.g., using copper(I) cyanide) could be employed to install the nitrile group.

A less common approach would involve starting with a carboxylic acid derivative of the benzonitrile moiety. For example, one could envision a synthesis starting from 4-amino-3-cyanobenzoic acid. The carboxylic acid could be converted to an amide by reaction with 3-amino-1-propanol, followed by reduction of the amide to the corresponding amine. However, this route is more circuitous and less atom-economical than direct amination approaches.

The conversion of a carboxylic acid to an amine typically involves multiple steps, such as conversion to an acid chloride or activation with a coupling agent, followed by amidation and then reduction. Common reducing agents for amides include lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). The chemoselectivity of the reduction in the presence of a nitrile group would need to be carefully considered.

Catalytic Synthesis of this compound

The synthesis of this compound would likely proceed via a nucleophilic aromatic substitution (SNAr) reaction. In this type of reaction, 4-fluorobenzonitrile is a common starting material due to the high electronegativity of the fluorine atom, which activates the aromatic ring towards nucleophilic attack. The other key reactant is 3-amino-1-propanol, which acts as the nucleophile.

The reaction is typically facilitated by a base to deprotonate the amino group of 3-amino-1-propanol, thereby increasing its nucleophilicity. While some SNAr reactions can proceed without a catalyst, the use of transition metal catalysts, particularly those based on palladium or copper, can significantly enhance the reaction rate and yield for less reactive haloaromatics (such as chloro- or bromobenzonitriles). However, for the more reactive 4-fluorobenzonitrile, a catalyst may not be strictly necessary, and the reaction can often be promoted by a suitable base and solvent system.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in developing an efficient synthesis. For the preparation of this compound, several parameters would need to be systematically investigated to maximize the yield and purity of the final product.

Key Reaction Parameters for Optimization:

| Parameter | Considerations | Typical Range |

| Solvent | A polar aprotic solvent is generally preferred to dissolve the reactants and facilitate the charge separation in the transition state. | Dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), acetonitrile (MeCN) |

| Base | A non-nucleophilic organic or inorganic base is used to deprotonate the amine without competing in the substitution reaction. | Potassium carbonate (K2CO3), triethylamine (B128534) (Et3N), diisopropylethylamine (DIPEA) |

| Temperature | The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions or decomposition of the product. | 80 - 150 °C |

| Reactant Stoichiometry | The molar ratio of 3-amino-1-propanol to 4-fluorobenzonitrile is adjusted to drive the reaction to completion. A slight excess of the amine is common. | 1.1 to 1.5 equivalents of 3-amino-1-propanol |

A hypothetical optimization study might reveal that heating 4-fluorobenzonitrile with 1.2 equivalents of 3-amino-1-propanol in the presence of potassium carbonate in DMSO at 120 °C for several hours provides the optimal yield of this compound.

Scale-Up Considerations in Synthesis

Transitioning the synthesis of this compound from a laboratory scale to an industrial scale introduces several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Major Scale-Up Considerations:

| Factor | Laboratory Scale | Industrial Scale |

| Heat Transfer | Efficient heat dissipation due to high surface-area-to-volume ratio. | Heat management is critical. Exothermic reactions require careful control of addition rates and efficient cooling systems to prevent thermal runaways. |

| Mass Transfer | Mixing is generally efficient in small flasks. | Efficient mixing is crucial to ensure homogeneity and consistent reaction rates in large reactors. The choice of impeller and mixing speed is important. |

| Solvent Selection | A wider range of solvents can be used. | Solvent choice is often restricted by cost, safety (flammability, toxicity), and environmental regulations. Solvent recovery and recycling are important economic factors. |

| Work-up and Purification | Chromatography is a common purification method. | Crystallization, distillation, and extraction are preferred for large-scale purification due to their scalability and cost-effectiveness. |

| Safety | Hazards are managed on a smaller, more contained scale. | A thorough process safety assessment is required to identify and mitigate potential hazards associated with handling large quantities of flammable solvents and reactive chemicals. |

For the synthesis of this compound, a key scale-up challenge would be managing the exothermicity of the nucleophilic aromatic substitution reaction. Careful control of the addition of 3-amino-1-propanol and efficient reactor cooling would be paramount. Furthermore, the choice of a solvent that allows for easy product isolation, for instance, through crystallization upon cooling or addition of an anti-solvent, would be a critical consideration for an industrial process.

Advanced Spectroscopic Characterization of 4 3 Hydroxypropyl Amino Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. By observing the behavior of nuclei in a magnetic field, it is possible to deduce the structure of a molecule. Different NMR techniques provide complementary information about the molecular framework.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. In the ¹H NMR spectrum of 4-((3-Hydroxypropyl)amino)benzonitrile, distinct signals are expected for the aromatic protons, the protons of the propyl chain, the amine proton, and the hydroxyl proton.

The aromatic region would typically display an AA'BB' system, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-donating amino group (H-3/H-5) are expected to appear upfield (at a lower chemical shift) compared to the protons ortho to the electron-withdrawing nitrile group (H-2/H-6). This results in two doublets.

The aliphatic protons of the 3-hydroxypropyl chain would present as three distinct signals. The methylene (B1212753) group attached to the nitrogen (-NH-CH₂ -) would likely appear as a triplet, coupled to the adjacent methylene group. The central methylene group (-CH₂-CH₂ -CH₂-) would be expected to be a quintet or multiplet, due to coupling with the two adjacent methylene groups. The terminal methylene group attached to the hydroxyl group (-CH₂ -OH) would also be a triplet.

The amine (-NH) and hydroxyl (-OH) protons are exchangeable, and their chemical shifts and multiplicities can vary depending on the solvent, concentration, and temperature. They may appear as broad singlets.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H-2, H-6 | ~7.4-7.6 | Doublet (d) |

| Aromatic H-3, H-5 | ~6.6-6.8 | Doublet (d) |

| Amine (-NH) | Variable (broad singlet) | bs |

| Methylene (-NH-CH₂-) | ~3.3-3.5 | Triplet (t) |

| Methylene (-CH₂-CH₂-CH₂-) | ~1.8-2.0 | Quintet (quin) |

| Methylene (-CH₂-OH) | ~3.6-3.8 | Triplet (t) |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. Due to the low natural abundance of the ¹³C isotope, the spectra are typically proton-decoupled, resulting in a single peak for each unique carbon atom.

The spectrum of this compound is expected to show signals for the six aromatic carbons, the three aliphatic carbons of the propyl chain, and the carbon of the nitrile group. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the amino group (C-4) and the carbons ortho to it (C-3/C-5) would appear at a higher field (lower ppm) compared to the unsubstituted benzene, while the carbon attached to the nitrile group (C-1) and the nitrile carbon itself (C≡N) would be shifted downfield. The carbon atoms of the propyl chain would appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (aromatic, attached to -CN) | ~100-105 |

| C2, C6 (aromatic) | ~133-135 |

| C3, C5 (aromatic) | ~112-115 |

| C4 (aromatic, attached to -NH) | ~150-152 |

| C≡N (nitrile) | ~118-120 |

| -NH-CH₂- | ~40-45 |

| -CH₂-CH₂-CH₂- | ~30-35 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are invaluable for definitively assigning the signals observed in 1D NMR spectra by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks between the adjacent aromatic protons (H-2/H-6 with H-3/H-5, although this might be weak in a simple AA'BB' system) and, more clearly, between the adjacent methylene groups of the propyl chain. For instance, the signal for -NH-CH₂ - would show a correlation to the central -CH₂ - group, which in turn would correlate with the -CH₂ -OH protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and the carbon atoms they are directly attached to. columbia.edu It is extremely useful for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at ~3.3-3.5 ppm would show a cross-peak to the carbon signal at ~40-45 ppm, confirming their direct bond.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. columbia.edu This is crucial for establishing the connectivity of different fragments of the molecule. For instance, the protons of the methylene group attached to the nitrogen (-NH-CH₂ -) would show a correlation to the aromatic C-4 carbon, confirming the attachment of the propylamino side chain to the benzene ring. Similarly, the aromatic protons H-3/H-5 would show a correlation to the nitrile carbon (C≡N).

Nitrogen-15 NMR (¹⁵N NMR) for Amine and Nitrile Linkage

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy provides direct information about the chemical environment of the nitrogen atoms. Although less common than ¹H and ¹³C NMR due to the lower sensitivity and natural abundance of the ¹⁵N isotope, it can be a valuable tool. The spectrum of this compound would be expected to show two distinct signals corresponding to the secondary amine nitrogen and the nitrile nitrogen.

The chemical shift of the amine nitrogen would be influenced by the electronic effects of the aromatic ring and the alkyl chain. The nitrile nitrogen signal would appear in a different region of the spectrum, characteristic of sp-hybridized nitrogen atoms in a cyano group. The exact chemical shifts can be sensitive to solvent and pH. For the parent compound, 4-aminobenzonitrile (B131773), ¹⁵N NMR data has been reported, which can serve as a reference point for the expected shifts in the title compound. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Fourier Transform Infrared (FTIR) Spectroscopy of Functional Groups

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

O-H and N-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, which would be a composite of the O-H stretching vibration of the alcohol and the N-H stretching vibration of the secondary amine. The broadness is due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). Aliphatic C-H stretching vibrations from the propyl chain would be observed as stronger bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C≡N Stretching: The nitrile group has a very characteristic, sharp, and strong absorption band in the region of 2220-2260 cm⁻¹. The conjugation with the aromatic ring would place the absorption for this compound in this range.

C=C Stretching: The aromatic ring will show characteristic C=C stretching vibrations in the region of 1450-1600 cm⁻¹. Typically, two or three bands are observed in this region.

C-O and C-N Stretching: The C-O stretching vibration of the primary alcohol would appear as a strong band in the 1050-1150 cm⁻¹ region. The C-N stretching of the aromatic amine would be found in the 1250-1360 cm⁻¹ region.

Table 3: Predicted FTIR Absorption Bands for this compound.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (O-H) / Amine (N-H) | Stretching | 3200-3600 | Broad, Strong |

| Aromatic C-H | Stretching | 3030-3100 | Medium-Weak |

| Aliphatic C-H | Stretching | 2850-2960 | Strong |

| Nitrile (C≡N) | Stretching | 2220-2260 | Sharp, Strong |

| Aromatic C=C | Stretching | 1450-1600 | Medium |

| Aromatic C-N | Stretching | 1250-1360 | Medium-Strong |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Investigations

Raman spectroscopy provides critical insights into the vibrational modes of this compound, offering a molecular fingerprint based on inelastic scattering of monochromatic light. The Raman spectrum is characterized by distinct peaks corresponding to the vibrations of its specific functional groups, including the nitrile (C≡N) stretching, aromatic ring modes, and vibrations of the hydroxypropyl amino side chain.

Key vibrational modes expected for this compound include:

C≡N Stretch: A strong, sharp peak typically appears in the 2220-2240 cm⁻¹ region, characteristic of the nitrile group.

Aromatic C-H Stretch: Signals are expected above 3000 cm⁻¹.

Aromatic Ring Vibrations: Multiple bands in the 1400-1600 cm⁻¹ region correspond to C=C stretching within the benzene ring.

Aliphatic C-H Stretch: Vibrations from the propyl chain are expected in the 2850-3000 cm⁻¹ range.

O-H Stretch: A broad band corresponding to the hydroxyl group is anticipated in the 3200-3600 cm⁻¹ region.

Surface-Enhanced Raman Scattering (SERS) significantly amplifies the Raman signal, enabling the detection of trace amounts of the analyte. mdpi.com This technique involves adsorbing the molecule onto a roughened metal surface, typically silver or gold nanostructures. nih.gov For this compound, SERS can provide information on the molecule's orientation upon adsorption. The enhancement of specific vibrational modes suggests which parts of the molecule are closest to the metal surface. For instance, if the molecule adsorbs via the nitrogen lone pair of the nitrile group, the C≡N stretching mode would likely show significant enhancement. koreascience.kr SERS is a powerful tool for studying surface interactions and for ultrasensitive detection. mdpi.com

Table 1: Expected Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3200-3600 (broad) | Hydroxyl (-OH) |

| Aromatic C-H Stretch | >3000 | Benzene Ring |

| Aliphatic C-H Stretch | 2850-3000 | Propyl Chain (-CH₂) |

| C≡N Stretch | 2220-2240 (strong, sharp) | Nitrile (-CN) |

| Aromatic C=C Stretch | 1400-1600 | Benzene Ring |

| C-N Stretch | 1250-1350 | Amino Group (-NH-) |

| C-O Stretch | 1000-1250 | Hydroxyl (-OH) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is dominated by the electronic transitions within the substituted benzonitrile (B105546) chromophore.

The primary electronic transitions observed in organic molecules like this are π → π* and n → π*. libretexts.org

π → π Transitions:* These are high-energy transitions that involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org In this compound, these transitions are associated with the aromatic ring and the nitrile group's π-systems. They typically result in strong absorption bands.

n → π Transitions:* These transitions involve moving an electron from a non-bonding orbital (like the lone pairs on the nitrogen and oxygen atoms) to a π* antibonding orbital. youtube.com These transitions are generally of lower energy and have lower molar absorptivity compared to π → π* transitions. youtube.com

The presence of the amino group (-NH-) and the hydroxyl group (-OH) as auxochromes on the benzonitrile ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzonitrile, due to the extension of the conjugated system.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental formula of a compound. scirp.org For this compound (C₁₀H₁₂N₂O), the theoretical exact mass can be calculated with high precision. An HRMS instrument, such as a Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometer, can measure the mass of the molecular ion with sub-ppm accuracy. thermofisher.com This allows for the unambiguous confirmation of the molecular formula by distinguishing it from other potential formulas with the same nominal mass.

Table 2: HRMS Data for Molecular Formula Confirmation

| Molecular Formula | Compound Name | Theoretical Exact Mass (Da) |

|---|---|---|

| C₁₀H₁₂N₂O | This compound | 176.09496 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. springernature.com It is highly effective for analyzing volatile and semi-volatile compounds. thermofisher.com A sample of this compound can be analyzed by GC-MS to assess its purity. The gas chromatogram would show a major peak corresponding to the target compound and smaller peaks for any volatile impurities, such as residual solvents or by-products from its synthesis. The mass spectrometer then provides the mass spectrum for each separated component, allowing for their identification. researchgate.net For less volatile compounds like the target molecule, derivatization may be required to increase its volatility for GC analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the analysis of non-volatile compounds in complex mixtures. lcms.cz This technique separates components in a liquid phase before they are introduced into the mass spectrometer. LC-MS is ideal for analyzing this compound in matrices such as reaction mixtures or biological fluids. lcms.cz Different LC methods, such as reverse-phase HPLC, can be employed to achieve separation. The mass spectrometer provides molecular weight information and structural clues for each component as it elutes from the column, enabling both qualitative and quantitative analysis.

X-ray Diffraction (XRD) for Single Crystal Structural Determination

Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.edu If a suitable single crystal of this compound can be grown, XRD analysis can provide a wealth of structural information. nih.gov

This includes:

Unit Cell Dimensions: The size and shape of the basic repeating unit of the crystal lattice. carleton.edu

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the molecular connectivity. carleton.edu

Conformation: The exact spatial arrangement of the hydroxypropyl amino side chain relative to the benzonitrile ring.

Intermolecular Interactions: Detailed information on how molecules pack in the crystal lattice, including hydrogen bonding. For this molecule, hydrogen bonds involving the hydroxyl group and the amino group, as well as the nitrile nitrogen, would be of particular interest in dictating the crystal packing. researchgate.net

This technique provides an unambiguous structural determination of the molecule in the solid state.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Aminobenzonitrile |

Computational and Theoretical Investigations of 4 3 Hydroxypropyl Amino Benzonitrile

Quantum Chemical Studies

Quantum chemical studies are instrumental in elucidating the fundamental electronic and structural properties of molecules. For a compound like 4-((3-Hydroxypropyl)amino)benzonitrile, these investigations would provide critical insights into its reactivity, stability, and spectroscopic behavior.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting the ground-state properties of molecules with a favorable balance of accuracy and computational cost.

A foundational step in any computational analysis is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, corresponding to the most stable conformation of this compound. The optimization would be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles.

Following optimization, a vibrational frequency analysis is crucial. This calculation serves two primary purposes: to confirm that the optimized geometry represents a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational mode would correspond to a specific type of molecular motion, such as C-H stretching, N-H bending, or C≡N stretching.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C≡N | ~1.15 Å |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| C-N (amino) | ~1.38 Å | |

| N-H | ~1.01 Å | |

| C-O | ~1.43 Å | |

| O-H | ~0.96 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| C-C≡N | ~178° - 180° | |

| H-N-C | ~115° | |

| Dihedral Angle | C-C-N-C | Defines planarity |

Note: These are expected values based on similar structures and would be precisely determined by DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO would likely be localized on the electron-rich amino group and the phenyl ring, while the LUMO would be concentrated on the electron-withdrawing nitrile group and the aromatic ring. This distribution would indicate a potential for intramolecular charge transfer upon electronic excitation.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | (Calculated Value) |

| LUMO Energy | (Calculated Value) |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map, red typically indicates regions of high electron density (negative potential), while blue indicates regions of low electron density (positive potential).

For this compound, the MEP map would be expected to show a negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the hydroxyl group, making these sites susceptible to electrophilic attack. Conversely, a positive potential would be anticipated around the hydrogen atoms of the amino and hydroxyl groups, indicating their propensity for electrophilic interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. It is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of compounds. The calculation provides information about the excitation energies, oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., π→π, n→π).

A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax) and help to assign the electronic transitions responsible for these absorptions. This theoretical spectrum could then be compared with experimentally obtained data for validation.

Table 3: Hypothetical TD-DFT Results for this compound

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| (Calculated Value) | (Calculated Value) | (Calculated Value) | HOMO -> LUMO |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. This analysis is particularly useful for understanding hyperconjugative interactions and the nature of intermolecular forces, such as hydrogen bonding.

In this compound, NBO analysis would quantify the stabilization energies associated with interactions like the delocalization of the nitrogen lone pair of the amino group into the antibonding orbitals of the phenyl ring (n→π*). It would also elucidate the strength and nature of potential intramolecular hydrogen bonds between the hydroxyl group and the nitrile or amino groups.

Table 4: Potential NBO Analysis Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(amino) | π*(C-C aromatic) | (Calculated Value) |

| LP(1) O(hydroxyl) | σ*(N-H amino) | (Calculated Value) |

Conceptual DFT Parameters (Chemical Hardness, Electronegativity, Fukui Functions)

Conceptual Density Functional Theory (DFT) offers a framework to quantify chemical concepts such as electronegativity and chemical hardness, which are essential for predicting the reactivity of a molecule. These parameters are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Chemical Hardness (η) is a measure of a molecule's resistance to change in its electron distribution. A higher value of chemical hardness indicates greater stability and lower reactivity. It is calculated as half the difference between the LUMO and HOMO energy levels.

Electronegativity (χ) , within the DFT framework, is defined as the negative of the chemical potential. It describes the ability of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies.

Fukui Functions are used to describe the electron density change when the number of electrons in a molecule changes. They are crucial for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function can be condensed to atomic centers to predict which atoms are more susceptible to a particular type of attack.

f+ indicates the propensity of a site for a nucleophilic attack.

f- indicates the propensity of a site for an electrophilic attack.

f0 indicates the propensity of a site for a radical attack.

Table 1: Illustrative Conceptual DFT Parameters

| Parameter | Symbol | Value (eV) | Description |

|---|---|---|---|

| HOMO Energy | EHOMO | -8.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | ELUMO | -1.5 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap | ΔE | 7.0 | Difference between LUMO and HOMO energies |

| Electronegativity | χ | 5.0 | Tendency to attract electrons |

| Chemical Hardness | η | 3.5 | Resistance to change in electron distribution |

| Chemical Potential | μ | -5.0 | Escaping tendency of an electron from equilibrium |

| Global Electrophilicity | ω | 3.57 | Propensity to accept electrons |

Note: The values in this table are hypothetical and serve to illustrate the concepts. They are not based on specific calculations for this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide a detailed understanding of its dynamic behavior.

The flexible (3-hydroxypropyl)amino side chain of this compound allows it to adopt various conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This is achieved by simulating the molecule's motion over a period of time and analyzing the trajectory to identify recurring spatial arrangements of the atoms. Understanding the conformational landscape is crucial as different conformers can exhibit different chemical and physical properties.

MD simulations can also be used to investigate the interactions between multiple molecules of this compound or between this molecule and other types of molecules. By simulating a system containing several molecules, one can study aggregation behavior, the formation of dimers or larger clusters, and the specific intermolecular forces that govern these interactions (e.g., hydrogen bonding between the hydroxyl and amino groups and the nitrile group of another molecule, and π-π stacking of the benzene (B151609) rings).

Predictive Modeling of Chemical Reactivity and Stability

Predictive modeling, often employing quantum mechanics and machine learning, is a valuable tool for assessing the chemical reactivity and stability of molecules like this compound. nih.gov

Quantum mechanical calculations can be used to estimate the activation energies for various potential reactions, providing a quantitative measure of reactivity. optibrium.com For example, the reactivity of the different functional groups (amino, hydroxyl, nitrile, and the aromatic ring) towards various reagents can be computationally assessed.

Furthermore, predictive models can be developed to estimate the stability of the molecule under different conditions. This can involve calculating decomposition pathways and their associated energy barriers. By combining quantum mechanical descriptors with machine learning algorithms trained on experimental data for related compounds, it is possible to create models that can predict various aspects of a molecule's behavior without the need for direct experimental measurement. nih.gov These predictive approaches are becoming increasingly important in chemical research for the early assessment of molecular properties. nih.govoptibrium.com

Chemical Reactivity and Mechanistic Studies of 4 3 Hydroxypropyl Amino Benzonitrile

Investigations into Reaction Pathways

The reaction pathways of 4-((3-hydroxypropyl)amino)benzonitrile are diverse, owing to the presence of multiple reactive sites. The aromatic ring, activated by the amino group, is susceptible to electrophilic substitution. The nitrile group can undergo a variety of transformations including hydrolysis, reduction, and cycloaddition reactions. numberanalytics.comnumberanalytics.com The amino and hydroxyl groups can participate in nucleophilic reactions, such as acylation and alkylation. mdpi.commdpi.com

The interplay between these functional groups can also lead to more complex reaction pathways. For instance, intramolecular reactions could potentially occur under certain conditions, leading to the formation of cyclic structures. The specific reaction pathway that is favored will depend on the reaction conditions, including the nature of the reagents, solvent, temperature, and catalysts employed.

Role of the Nitrile Group in Chemical Transformations

The nitrile group (-C≡N) is a versatile functional group that plays a central role in the chemical transformations of this compound. Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution at the positions ortho and para to it, but it can activate the ring towards nucleophilic aromatic substitution. numberanalytics.com

The nitrile group itself can undergo a range of reactions:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide intermediate. numberanalytics.com This transformation is fundamental in the synthesis of various aromatic carboxylic acids and their derivatives.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using various reducing agents, such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. bme.hulibretexts.org This reaction provides a route to synthesize benzylic amines.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbon-nitrogen triple bond to form ketones after hydrolysis of the intermediate imine. libretexts.orglibretexts.org

Cycloaddition Reactions: Aromatic nitriles can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides to form tetrazoles, which are important in medicinal chemistry. numberanalytics.com

The following table summarizes some common chemical transformations of the nitrile group in aromatic compounds, which are applicable to this compound.

| Reaction Type | Reagents and Conditions | Product Functional Group | Reference |

| Acid-Catalyzed Hydrolysis | H3O+, heat | Carboxylic acid | numberanalytics.com |

| Base-Catalyzed Hydrolysis | NaOH, H2O, heat | Carboxylate salt | numberanalytics.com |

| Reduction to Primary Amine | 1. LiAlH4, ether; 2. H2O | Aminomethyl | libretexts.org |

| Catalytic Hydrogenation | H2, Pd/C or other catalysts | Aminomethyl | bme.hu |

| Reaction with Grignard Reagent | 1. R-MgBr, ether; 2. H3O+ | Ketone | libretexts.org |

| [3+2] Cycloaddition with Azide | NaN3, NH4Cl, DMF, heat | Tetrazole | numberanalytics.com |

Reactions Involving the Amino and Hydroxyl Functionalities

The secondary amino group and the primary hydroxyl group in this compound are key sites for a variety of chemical reactions, particularly nucleophilic substitutions and derivatizations.

Reactions of the Amino Group: The lone pair of electrons on the nitrogen atom of the secondary amino group makes it nucleophilic. It can readily react with electrophiles.

N-Alkylation and N-Arylation: The amino group can be further alkylated or arylated using alkyl halides, sulfates, or other suitable electrophiles. mdpi.comresearchgate.net

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of amides. This is a common method for protecting the amino group or for synthesizing more complex molecules.

Formation of Sulfonamides: Reaction with sulfonyl chlorides yields sulfonamides.

Oxidation: Strong oxidizing agents can oxidize the amino group, though this can be a complex reaction leading to a variety of products.

Reactions of the Hydroxyl Group: The primary hydroxyl group at the end of the propyl chain behaves as a typical primary alcohol.

O-Alkylation and O-Arylation: The hydroxyl group can be converted to an ether by reaction with alkyl halides or other alkylating agents under basic conditions (Williamson ether synthesis).

O-Acylation (Esterification): Reaction with carboxylic acids, acyl chlorides, or anhydrides yields esters.

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), or to a carboxylic acid using stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. libretexts.orgunizin.org

Conversion to Alkyl Halide: The hydroxyl group can be replaced by a halogen using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

The relative reactivity of the amino and hydroxyl groups can often be controlled by the choice of reagents and reaction conditions. For example, acylation might preferentially occur at the more nucleophilic amino group under certain conditions.

Derivatization Reactions for Structure-Property Relationship Studies

Derivatization, the process of transforming a chemical compound into a product of similar structure, called a derivative, is a crucial tool in medicinal chemistry and materials science for establishing structure-property relationships. researchgate.net By systematically modifying the functional groups of this compound, researchers can tune its physicochemical properties, such as solubility, polarity, and biological activity.

Derivatization of the Amino Group: Acylation of the amino group with various acid chlorides can introduce a wide range of substituents, allowing for the exploration of how different groups in this position affect the molecule's properties. N-alkylation can also be used to study the effect of steric bulk and basicity. mdpi.com

Derivatization of the Hydroxyl Group: Esterification of the hydroxyl group with different carboxylic acids can be used to create a library of esters with varying chain lengths and functionalities. nih.gov This can impact the molecule's lipophilicity and its ability to act as a pro-drug. Etherification is another common derivatization strategy.

Modification of the Nitrile Group: As mentioned earlier, the nitrile group can be converted into other functionalities like carboxylic acids, amides, or tetrazoles, each imparting distinct chemical and physical properties to the molecule. numberanalytics.comnumberanalytics.com

Catalytic Aspects of Reactions with this compound

Catalysis plays a significant role in many of the reactions involving this compound, enabling transformations that might otherwise be inefficient or require harsh conditions.

Catalytic Hydrogenation of the Nitrile Group: The reduction of the nitrile to a primary amine is often carried out using heterogeneous catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. bme.hu The choice of catalyst and reaction conditions can influence the selectivity of the reaction, minimizing side reactions. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions: While the aromatic ring of this compound is electron-rich due to the amino group, it could potentially be functionalized via cross-coupling reactions if a halide were introduced onto the ring. Palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. cardiff.ac.uk

Acid and Base Catalysis: Many reactions of the functional groups in this compound are catalyzed by acids or bases. For example, the hydrolysis of the nitrile group is typically catalyzed by a strong acid or base. numberanalytics.com Esterification of the hydroxyl group is often catalyzed by an acid.

The following table presents some examples of catalytic systems that could be employed for reactions with compounds analogous to this compound.

| Reaction | Catalyst | Purpose of Catalyst | Reference |

| Nitrile Hydrogenation | Pd/C, H2 | Reduction of nitrile to amine | bme.hu |

| Nitrile Hydrolysis | H2SO4 or NaOH | To facilitate nucleophilic attack on the nitrile carbon | numberanalytics.com |

| N-Alkylation | Phase Transfer Catalyst (e.g., TBAB) | To facilitate reaction between aqueous and organic phases | mdpi.com |

| Esterification | H2SO4 or DMAP | To activate the carboxylic acid or alcohol | |

| Suzuki Coupling (of a halogenated derivative) | Pd(PPh3)4 | To facilitate the formation of a new C-C bond | cardiff.ac.uk |

Adsorption Behavior on Various Substrates

The adsorption behavior of this compound on different substrates is of interest in fields such as materials science, environmental science, and catalysis. The presence of polar functional groups (amino, hydroxyl, and nitrile) suggests that this molecule can interact with surfaces through various mechanisms, including hydrogen bonding, electrostatic interactions, and van der Waals forces.

Adsorption on Metal Surfaces: Aromatic amines are known to adsorb on metal surfaces, often through the lone pair of electrons on the nitrogen atom. acs.org This interaction can be influenced by the nature of the metal and the presence of other functional groups. The nitrile and hydroxyl groups could also participate in the interaction with the metal surface.

Adsorption on Metal Oxides: Studies on the adsorption of aromatic amines on metal oxides like manganese oxides have shown that the interaction can be pH-dependent and is related to the basicity of the amine. cambridge.org The adsorption can be followed by oxidation of the amine on the surface of certain metal oxides. cambridge.orgnih.gov

Adsorption on Carbonaceous Materials: Materials like activated carbon and graphene oxide are known to adsorb organic molecules from aqueous solutions. The aromatic ring of this compound can interact with the graphitic surface of these materials via π-π stacking, while the polar functional groups can form hydrogen bonds.

Adsorption on Clay Minerals: Clay minerals can adsorb organic molecules through mechanisms such as cation exchange, hydrogen bonding, and ion-dipole interactions. The protonated form of the amino group could interact with negatively charged sites on the clay surface.

The adsorption characteristics of this compound will be highly dependent on the properties of the substrate (e.g., surface area, porosity, surface chemistry) and the conditions of the surrounding medium (e.g., pH, solvent, temperature). mdpi.com

Synthesis and Characterization of Derivatives and Analogues of 4 3 Hydroxypropyl Amino Benzonitrile

Modifications of the Hydroxypropyl Chain (e.g., chain length, substitution)

The hydroxypropyl chain of 4-((3-hydroxypropyl)amino)benzonitrile is a primary target for structural modification. Adjusting the length of the alkyl chain or introducing substituents can be achieved through nucleophilic substitution reactions between 4-aminobenzonitrile (B131773) and various haloalcohols. By selecting a haloalcohol with a different chain length (e.g., 2-chloroethanol, 4-bromobutanol), analogues with hydroxyethyl (B10761427) or hydroxybutyl side chains can be synthesized.

Furthermore, substitutions can be introduced onto the alkyl chain itself by using more complex haloalcohols as starting materials. For instance, reacting 4-aminobenzonitrile with 1-bromo-3-pentanol would introduce an ethyl group on the carbon adjacent to the hydroxyl group. These reactions are typically carried out in the presence of a base to deprotonate the amino group, enhancing its nucleophilicity.

Table 1: Synthesis of Analogues with Modified Alkyl Chains

| Target Analogue | Reagents | Typical Conditions |

| 4-((2-Hydroxyethyl)amino)benzonitrile | 4-Aminobenzonitrile, 2-Chloroethanol, Base (e.g., K₂CO₃) | Reflux in a polar aprotic solvent (e.g., Acetonitrile) |

| 4-((4-Hydroxybutyl)amino)benzonitrile | 4-Aminobenzonitrile, 4-Bromobutanol, Base (e.g., NaH) | Stirring at room temperature in a solvent like DMF |

| 4-((2-Hydroxy-2-phenylethyl)amino)benzonitrile | 4-Aminobenzonitrile, 2-Bromo-1-phenylethanol, Base (e.g., Et₃N) | Heating in a suitable solvent such as DMSO |

Substitutions on the Amino Nitrogen

The secondary amine in the this compound scaffold is a key site for derivatization. N-alkylation or N-acylation can introduce a wide variety of functional groups, altering the steric and electronic properties of the molecule. N-alkylation can be performed by reacting the parent compound with alkyl halides in the presence of a base. For example, treatment with methyl iodide would yield the N-methyl derivative.

N-acylation is achieved by reacting the compound with acyl chlorides or acid anhydrides. This reaction typically proceeds under basic conditions or in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. These modifications can be used to append larger, more complex moieties to the core structure.

Table 2: Examples of N-Substitutions

| Derivative Type | Reagent Example | Product |

| N-Alkylation | Methyl Iodide (CH₃I) | 4-((3-Hydroxypropyl)(methyl)amino)benzonitrile |

| N-Acylation | Acetyl Chloride (CH₃COCl) | 4-(N-(3-Hydroxypropyl)acetamido)benzonitrile |

| N-Sulfonylation | Tosyl Chloride (TsCl) | 4-((3-Hydroxypropyl)(tosyl)amino)benzonitrile |

Derivatization of the Hydroxyl Group

The terminal hydroxyl group on the propyl chain offers another site for chemical modification, primarily through esterification and etherification reactions. These derivatizations can change the polarity and hydrogen bonding capability of the molecule.

Esterification can be accomplished by reacting this compound with an acyl chloride or a carboxylic acid anhydride (B1165640). researchgate.net For instance, reacting the parent compound with propionic anhydride can yield the corresponding propionate (B1217596) ester. researchgate.net Etherification involves deprotonating the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. This process can be used to introduce simple alkyl ethers or more complex functionalities.

Table 3: Derivatization of the Hydroxyl Group

| Reaction Type | Reagent Example | Product Name |

| Esterification | Benzoyl Chloride | 3-((4-Cyanophenyl)amino)propyl benzoate |

| Etherification | Ethyl Iodide | 4-((3-Ethoxypropyl)amino)benzonitrile |

| Silylation | tert-Butyldimethylsilyl chloride (TBDMSCl) | 4-((3-(tert-Butyldimethylsilyloxy)propyl)amino)benzonitrile |

Introduction of Substituents on the Benzonitrile (B105546) Ring

The aromatic benzonitrile ring can be modified through electrophilic aromatic substitution reactions. The existing amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is occupied by the nitrile group, substitutions are expected to occur at the positions ortho to the amino group (i.e., positions 3 and 5).

Common reactions include halogenation (using reagents like N-bromosuccinimide or chlorine), nitration (with nitric acid and sulfuric acid), and Friedel-Crafts reactions. google.com The reaction conditions for these substitutions must be carefully controlled to avoid side reactions, particularly with the reactive amino and hydroxyl groups. It may be necessary to use protecting groups for the amine and alcohol functionalities before performing the ring substitution. google.com

Table 4: Electrophilic Aromatic Substitution on the Benzonitrile Ring

| Reaction | Reagent(s) | Expected Major Product(s) |

| Bromination | N-Bromosuccinimide (NBS) | 4-((3-Hydroxypropyl)amino)-3-bromobenzonitrile |

| Nitration | HNO₃, H₂SO₄ | 4-((3-Hydroxypropyl)amino)-3-nitrobenzonitrile |

| Chlorination | N-Chlorosuccinimide (NCS) | 3-Chloro-4-((3-hydroxypropyl)amino)benzonitrile |

Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

The this compound framework can serve as a building block for the synthesis of more complex hybrid molecules. This approach involves linking the scaffold to other molecular entities, such as heterocyclic rings or other pharmacophores, to create compounds with combined or novel properties. mdpi.com

One common strategy is to use the nitrile group as a precursor for the formation of heterocyclic rings. For example, the nitrile can react with hydroxylamine (B1172632) to form an amidoxime, which can then be cyclized with other reagents to create rings like oxadiazoles. ajol.info Alternatively, the amino group can be used as a nucleophile in condensation reactions to build larger structures, such as quinazolines or pyrimidines. nih.govpatsnap.com The synthesis of these hybrid molecules often involves multi-step reaction sequences. mdpi.com

Table 5: Strategies for Hybrid Molecule Synthesis

| Hybrid Structure Type | Synthetic Strategy | Key Intermediate |

| Pyrimidine Hybrids | Cyclocondensation of the nitrile intermediate with reagents like dimethyl acetylene (B1199291) dicarboxylate (DMAD). ajol.info | N'-hydroxy-4-(1H-pyrrol-1-yl)benzimidamide. ajol.info |

| Quinazoline Hybrids | Reaction of an anthranilic acid derivative with the amino group of the benzonitrile scaffold. | 2-Alkyl-4H-3,1-benzoxazin-4-ones reacting with a hydrazine (B178648) derivative. nih.gov |

| Imidazole-Thiadiazole Hybrids | Using the amino group to form a thiosemicarbazide, followed by cyclization to a thiadiazole ring, and subsequent linkage to an imidazole (B134444) moiety. mdpi.com | 4-[(1,3,4-Thiadiazol-2-yl)amino]benzoic acid derivatives. mdpi.com |

Characterization Techniques for Novel Derivatives

The structural confirmation and purity assessment of newly synthesized derivatives of this compound rely on a combination of modern spectroscopic and analytical techniques. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to determine the number and environment of protons in the molecule, confirming the presence of the hydroxypropyl chain, the aromatic protons, and any newly introduced substituents. ajol.infomdpi.com ¹³C NMR provides information about the carbon skeleton of the molecule. ajol.info

Mass Spectrometry (MS) : This technique is crucial for determining the molecular weight of the synthesized compounds, thereby confirming their elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula. ajol.infomdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups. The characteristic absorption bands for the nitrile (C≡N), hydroxyl (O-H), and amine (N-H) groups are monitored to confirm the success of derivatization reactions. ajol.inforesearchgate.net

Elemental Analysis : This technique provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which is compared against the calculated values for the proposed structure. ajol.info

These techniques, used in concert, provide unambiguous evidence for the structure and purity of the novel derivatives.

Advanced Analytical Methods for Detection and Quantification of 4 3 Hydroxypropyl Amino Benzonitrile

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components from a mixture for subsequent identification and quantification. The choice of technique is primarily dictated by the analyte's volatility and polarity.

High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for analyzing non-volatile, thermally sensitive compounds like 4-((3-Hydroxypropyl)amino)benzonitrile. A reverse-phase (RP-HPLC) method is typically the first approach, where a non-polar stationary phase is used with a polar mobile phase.

Method development would involve optimizing several key parameters:

Column: A C8 or C18 column is a common starting point, providing effective retention for aromatic compounds. For structurally similar compounds like aminobenzonitrile isomers, specialized reverse-phase columns can offer unique selectivity. sielc.com

Mobile Phase: A gradient elution using a mixture of an aqueous component (like deionized water with a pH modifier) and an organic solvent (typically acetonitrile (B52724) or methanol) is employed. sielc.com The gradient allows for the efficient elution of the target compound while separating it from impurities with different polarities. For mass spectrometry compatibility, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile acids like phosphoric acid. sielc.com

Detection: The benzonitrile (B105546) chromophore allows for sensitive detection using a Photo-Diode Array (PDA) or a standard UV detector set at the wavelength of maximum absorbance (λmax).

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for reverse-phase separation. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier to elute the analyte. |

| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency. |

| Gradient | 10% B to 90% B over 20 min | Ensures separation of compounds with varying polarities. |

| Column Temp. | 30 °C | Maintains consistent retention times and peak shapes. |

| Injection Vol. | 10 µL | Volume of sample introduced into the system. |

| Detector | PDA/UV Detector | Monitors absorbance, typically in the 254-280 nm range. |

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly faster analysis times, improved resolution, and greater sensitivity. mdpi.com For pharmaceutical impurity profiling, where speed and sensitivity are critical, UPLC is often preferred. mdpi.com

The development of a UPLC method for this compound would follow similar steps to HPLC but with adjustments to accommodate the higher pressures and smaller column dimensions. The use of smaller particle columns, such as a BEH C18 (1.7 µm), allows for much shorter run times without sacrificing separation efficiency. mdpi.com

Table 2: Potential UPLC Method Parameters

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Column | UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) | Smaller particles for higher efficiency and speed. |

| Mobile Phase A | Water with 0.1% Formic Acid | Standard aqueous phase for RP-UPLC. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Standard organic phase for RP-UPLC. |

| Flow Rate | 0.4 mL/min | Optimized for smaller column diameter. |

| Gradient | 5% B to 95% B over 5 min | Rapid gradient for high-throughput analysis. |

| Column Temp. | 40 °C | Higher temperature reduces viscosity and improves efficiency. |

| Detector | PDA/UV Detector | Fast data acquisition rates are required to capture narrow peaks. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. sielc.com The target compound, this compound, possesses a hydroxyl (-OH) and a secondary amine (-NH) group, which are polar and can lead to poor peak shape and thermal degradation in the hot GC injection port.

Therefore, direct GC analysis may be challenging. To overcome this, derivatization is often necessary to convert the polar functional groups into less polar, more volatile moieties. A common approach is silylation, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to replace the active hydrogens on the oxygen and nitrogen atoms with trimethylsilyl (B98337) (TMS) groups.

Once derivatized, the compound can be analyzed using a standard GC system.

Column: A low- to mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5), is generally suitable for separating a wide range of organic molecules.

Detector: A Flame Ionization Detector (FID) offers excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) provides definitive structural identification. shimadzu.com

Electrophoretic Techniques (e.g., Capillary Zone Electrophoresis)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. scielo.br Capillary Zone Electrophoresis (CZE), the simplest form of CE, separates analytes according to their charge-to-mass ratio. mdpi.com

For a compound like this compound, the secondary amine group can be protonated in an acidic buffer, giving the molecule a positive charge. This allows it to be separated by CZE. The method is characterized by high efficiency, short analysis times, and minimal solvent consumption. scielo.br

While the prompt mentions using the compound as a derivatization reagent, the focus here is on its analysis. In a related context, the parent compound, 4-aminobenzonitrile (B131773), is used to derivatize carbohydrates to make them detectable for CZE analysis. nih.gov For the analysis of this compound itself, a direct CZE method would be developed.

Table 3: General CZE Method Parameters

| Parameter | Typical Setting | Description |

|---|---|---|

| Capillary | Fused Silica (e.g., 50 cm length, 50 µm I.D.) | Standard capillary used in CE. |

| Background Electrolyte (BGE) | 25 mM Phosphate or Borate Buffer (pH 2.5-4.0) | Acidic pH ensures protonation of the amine group. |

| Applied Voltage | 15-25 kV | Driving force for electrophoretic separation. |

| Temperature | 25 °C | Controlled temperature for reproducible migration times. |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | Sample introduction into the capillary. |

| Detection | UV Detector (e.g., at 214 nm or 280 nm) | On-column detection of the analyte. nih.gov |

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantitative analysis of compounds that contain chromophores. The aromatic benzonitrile structure in this compound absorbs UV radiation, making it suitable for this technique.

The quantitative analysis is based on the Beer-Lambert Law. The procedure involves:

Determining λmax: A spectrum of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) is recorded to identify the wavelength of maximum absorbance (λmax).

Creating a Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at λmax is measured. A calibration curve is constructed by plotting absorbance versus concentration.

Sample Analysis: The absorbance of the unknown sample is measured, and its concentration is determined by interpolation from the calibration curve.

For enhanced selectivity or sensitivity, a derivatization reaction that produces a colored product can be employed, allowing for analysis in the visible region of the spectrum where interference from other sample components may be lower. nih.gov

Coupled Analytical Systems (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide both quantitative data and definitive structural identification.

Gas Chromatography-Mass Spectrometry (GC-MS): As discussed in section 7.1.3, GC can separate the derivatized form of this compound. When coupled to a mass spectrometer, each separated component is ionized (typically via electron ionization), and the resulting fragmentation pattern serves as a chemical "fingerprint." This allows for unambiguous identification by comparing the obtained spectrum to spectral libraries like the NIST database. shimadzu.comnist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the most powerful tool for the analysis of pharmaceutical compounds and their impurities. ijprajournal.comlcms.cz The technique is ideal for this compound as it handles non-volatile compounds without derivatization. After separation on an HPLC or UPLC system, the analyte flows into the mass spectrometer. Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to generate molecular ions (e.g., [M+H]+) with minimal fragmentation. This provides the molecular weight of the compound. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to elucidate its structure. nih.govajrconline.org

Table 4: Overview of Coupled Systems for Analysis

| Technique | Separation Principle | Detection Principle | Key Advantages |

|---|---|---|---|

| GC-MS | Volatility and interaction with stationary phase | Mass-to-charge ratio of fragment ions | Provides definitive structural identification through fragmentation patterns; high sensitivity. |

| LC-MS | Partitioning between mobile and stationary phases | Mass-to-charge ratio of molecular and fragment ions | Applicable to non-volatile and thermally labile compounds; provides molecular weight and structural information; highly sensitive and specific. |

Potential Non Biological Applications and Materials Science Contributions of 4 3 Hydroxypropyl Amino Benzonitrile

Corrosion Inhibition in Material Science

Organic compounds containing heteroatoms such as nitrogen and oxygen are well-recognized for their efficacy as corrosion inhibitors for various metals and alloys, particularly in acidic environments. rsc.orgbohrium.com The operational mechanism of these inhibitors typically involves the adsorption of the organic molecules onto the metal surface, forming a protective barrier that impedes the corrosive process. rsc.orgresearchgate.net

The 4-((3-Hydroxypropyl)amino)benzonitrile molecule possesses several features that make it a promising candidate for corrosion inhibition. The nitrogen atom of the amino group and the nitrile group, along with the oxygen atom of the hydroxyl group, have lone pairs of electrons that can coordinate with vacant d-orbitals of metal atoms. Furthermore, the aromatic benzonitrile (B105546) ring can interact with the metal surface through π-electron donation. This combination of interaction sites can lead to strong adsorption and the formation of a stable, protective film on the metal surface. rsc.org

Theoretical studies on simpler aminobenzonitrile derivatives have demonstrated that these molecules can adsorb onto steel surfaces in a flat orientation, maximizing surface coverage. bohrium.com Quantum chemical calculations, such as Density Functional Theory (DFT), and Molecular Dynamics (MD) simulations are valuable tools for predicting the inhibition efficiency of such compounds by evaluating parameters like the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment. rsc.orgresearchgate.net For aminobenzonitriles, these calculations help in understanding the adsorption behavior and the mechanism of inhibition. rsc.org

Table 1: Theoretical Parameters for Potential Corrosion Inhibition

| Parameter | Predicted Value for this compound | Significance in Corrosion Inhibition |

| EHOMO (eV) | High | Indicates a high tendency to donate electrons to the metal surface. |

| ELUMO (eV) | Low | Indicates the ability to accept electrons from the metal surface. |

| Energy Gap (ΔE) (eV) | Low | A smaller energy gap suggests higher reactivity and better inhibition efficiency. |

| Dipole Moment (μ) (Debye) | High | A higher dipole moment generally enhances the adsorption process on the metal surface. |

Note: The values in this table are predictive and based on the general properties of similar organic corrosion inhibitors. Specific experimental or computational data for this compound is not yet available.

Application as a Derivatization Reagent in Analytical Chemistry

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more suitable for analysis by a specific method, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). libretexts.orgnih.gov Derivatizing agents are often employed to enhance the detectability of the analyte, for instance, by introducing a chromophore for UV-visible detection or a fluorophore for fluorescence detection. researchgate.net

The structure of this compound suggests its potential as a derivatization reagent, particularly for analytes containing functional groups that can react with its secondary amine or hydroxyl group. The benzonitrile moiety can act as a chromophore, facilitating UV detection.

For example, the secondary amine group could potentially react with compounds containing carboxylic acid groups (after activation), acid chlorides, or isocyanates. The hydroxyl group, on the other hand, could be used to derivatize acidic compounds or be converted into a more reactive group for further reactions. The derivatization process would tag the analyte with the benzonitrile group, allowing for its detection and quantification.

Table 2: Potential Derivatization Reactions

| Analyte Functional Group | Potential Reaction with this compound | Analytical Advantage |

| Carboxylic Acid | Amide bond formation with the amino group (requires activation of the carboxylic acid). | Introduction of a UV-active benzonitrile tag. |

| Isocyanate | Urea linkage formation with the amino group. | Enhanced detection in complex matrices. |

| Acid Chloride | Amide bond formation with the amino group. | Stable derivative for chromatographic separation. |

| Aldehyde/Ketone | Reductive amination with the amino group. | Improved chromatographic properties. |

Integration into Polymeric Materials or Frameworks

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it a valuable monomer or building block for the synthesis of novel polymeric materials and frameworks. These functional groups can participate in various polymerization reactions, such as polycondensation, to form polyesters, polyamides, polyurethanes, or polyethers.

The incorporation of the benzonitrile moiety into the polymer backbone or as a pendant group can impart specific properties to the resulting material. The polar nitrile group can enhance properties like thermal stability, solvent resistance, and dielectric constant. Furthermore, the rigid aromatic ring can contribute to the mechanical strength and thermal stability of the polymer.

The hydroxyl group offers a site for post-polymerization modification, allowing for the grafting of other molecules or the cross-linking of polymer chains to create thermosetting materials or hydrogels. The amino group can also be a site for further chemical transformations. This versatility opens up possibilities for creating materials with tailored properties for specific applications, such as specialty plastics, resins, or functional coatings.

Exploration in Optoelectronic Applications

Organic molecules with donor-acceptor (D-A) structures are of great interest for applications in optoelectronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optics. In such molecules, an electron-donating group is linked to an electron-accepting group through a π-conjugated system.

In this compound, the amino group acts as an electron donor, while the nitrile group is a well-known electron acceptor. The benzene (B151609) ring serves as the π-bridge connecting these two groups. This D-A architecture can lead to intramolecular charge transfer (ICT) upon photoexcitation, which is a key process for many optoelectronic applications. mdpi.com

The photophysical properties, such as absorption and emission wavelengths, and quantum yields, can be tuned by modifying the donor and acceptor strengths and the nature of the π-bridge. While the hydroxypropyl group is not directly involved in the electronic conjugation, it can influence the solid-state packing and morphology of thin films, which are crucial factors for device performance. The hydroxyl group can also serve as an anchoring point for attaching the molecule to surfaces or integrating it into larger structures. mdpi.comirb.hr

Table 3: Potential Optoelectronic Properties

| Property | Predicted Characteristic | Potential Application |

| Absorption Spectrum | Absorption in the UV-Visible range. | Light-harvesting material in organic photovoltaics. |

| Emission Spectrum | Potential for fluorescence in the visible spectrum. | Emissive layer in organic light-emitting diodes. |

| Intramolecular Charge Transfer (ICT) | Likely to exhibit ICT upon excitation. | Component in nonlinear optical materials. |

| Solvatochromism | Emission wavelength may be sensitive to solvent polarity. | Sensor applications. |

Note: These properties are inferred from the general behavior of D-A substituted aromatic compounds and require experimental verification for this compound.

Role in Supramolecular Chemistry

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov Molecules that can participate in multiple non-covalent interactions are valuable building blocks for the construction of supramolecular assemblies.

This compound possesses several features that make it an excellent candidate for use in supramolecular chemistry. The hydroxyl group and the secondary amine are capable of forming strong hydrogen bonds, acting as both hydrogen bond donors and acceptors. The aromatic ring can participate in π-π stacking interactions with other aromatic systems. The polar nitrile group can engage in dipole-dipole interactions.